An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-1-azulenecarboxamide
An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-1-azulenecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Azulene Scaffold
Azulene, a striking blue bicyclic aromatic hydrocarbon, has long captivated chemists due to its unique electronic structure and intriguing biological activities.[1] As an isomer of the more common naphthalene, azulene's fused five- and seven-membered ring system imparts a significant dipole moment and distinct reactivity, making it a compelling scaffold in medicinal chemistry.[2] N-methyl-1-azulenecarboxamide, the subject of this guide, incorporates this remarkable core, functionalized with an N-methylamide group at the 1-position. This substitution is anticipated to modulate the parent molecule's physicochemical properties, influencing its potential as a therapeutic agent. Understanding these properties is paramount for any drug discovery and development program, as they govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the key physicochemical characteristics of N-methyl-1-azulenecarboxamide, offering both predicted values based on analogous structures and detailed experimental protocols for their empirical determination.
Molecular Structure and Conformation
N-methyl-1-azulenecarboxamide possesses a planar azulene core with an N-methylcarboxamide substituent. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to the potential for cis and trans conformers. In the case of N-(1-azulenyl)-N-methyl amides, studies have shown that they predominantly adopt the cis conformation in both solution and the solid state.[3] This preference is attributed to electronic repulsion between the carbonyl lone pair and the π-electrons of the azulene ring.
Synthesis of N-methyl-1-azulenecarboxamide
A plausible synthetic route to N-methyl-1-azulenecarboxamide involves the amidation of azulene-1-carboxylic acid or its activated derivative. A general and effective method for the synthesis of N-azulenyl-N-methyl amides has been reported, which can be adapted for this specific compound.[3]
Experimental Protocol: Synthesis via Acyl Chloride
-
Preparation of Azulene-1-carbonyl chloride:
-
Suspend azulene-1-carboxylic acid in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 2-3 hours until the evolution of gas ceases and the solid has dissolved.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude azulene-1-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
-
-
Amidation with Methylamine:
-
Dissolve the crude azulene-1-carbonyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (in THF or as a gas bubbled through the solution) in slight excess (approximately 1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with the addition of water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-methyl-1-azulenecarboxamide as a colored solid.
-
Caption: Synthetic workflow for N-methyl-1-azulenecarboxamide.
Physicochemical Properties: Predicted Values and Experimental Determination
Due to the limited availability of experimental data for N-methyl-1-azulenecarboxamide, the following table presents predicted values based on the known properties of azulene, 1-acetylazulene, and other N-methylamides. These predictions serve as a valuable starting point for experimental design.
| Property | Predicted Value | Rationale for Prediction |
| Molecular Weight | 199.24 g/mol | Calculated from the molecular formula C₁₂H₁₁NO. |
| Appearance | Colored crystalline solid | Azulene and its derivatives are characteristically colored.[1] |
| Melting Point | 120-140 °C | Based on the melting point of azulene (99-101 °C) and the expected increase due to the amide functionality.[4] |
| Boiling Point | > 300 °C | Expected to be significantly higher than azulene (242 °C) due to the polar amide group and increased molecular weight.[4] |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, acetone); sparingly soluble in water. | The azulene core is lipophilic, while the amide group adds some polarity. Overall, solubility in polar protic solvents is expected to be low.[5] |
| pKa | ~17-18 (amide N-H) | The amide proton is very weakly acidic. |
| logP | 2.5 - 3.5 | Based on the lipophilic azulene core, with the polar amide group reducing the value compared to unsubstituted azulene. |
Experimental Protocols for Physicochemical Characterization
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Protocol:
-
Finely powder a small amount of the dried N-methyl-1-azulenecarboxamide.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.[4][6][7][8]
Solubility Determination (Thermodynamic Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Add an excess amount of solid N-methyl-1-azulenecarboxamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][9][10][11][12]
-
Prepare a standard curve with known concentrations of the compound to quantify the solubility.
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (logP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.
Protocol:
-
Prepare a stock solution of N-methyl-1-azulenecarboxamide in either n-octanol or water.
-
Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using HPLC-UV or another suitable analytical method.[13][14][15]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Ionization Constant (pKa) Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable functional groups.
Protocol:
-
Dissolve an accurately weighed amount of N-methyl-1-azulenecarboxamide in a suitable solvent mixture (e.g., water with a co-solvent if necessary for solubility).
-
Calibrate a pH meter with standard buffers.
-
Immerse the pH electrode in the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately from the inflection point of the first derivative of the curve.[16][17][18][19][20]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azulene ring system, the N-methyl group, and the amide N-H proton (if not exchanged with a deuterated solvent). The azulene protons will appear in the aromatic region (typically 7.0-9.5 ppm), with their chemical shifts influenced by the electron-donating or -withdrawing nature of the carboxamide group. The N-methyl protons will likely appear as a singlet around 2.8-3.3 ppm. The amide proton, if observable, will be a broad singlet. Due to restricted rotation around the C-N bond, broadening or splitting of the N-methyl signal may be observed at lower temperatures.[21]
-
¹³C NMR: The carbon NMR spectrum will show signals for the ten carbons of the azulene ring and the two carbons of the N-methylcarboxamide group. The carbonyl carbon is expected to resonate in the range of 165-175 ppm. The azulene carbons will appear in the aromatic region (110-150 ppm), and the N-methyl carbon will be in the aliphatic region (around 25-30 ppm).
Sample Preparation for NMR:
-
Dissolve 5-10 mg of N-methyl-1-azulenecarboxamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
For amide N-H proton observation, a non-protic solvent like DMSO-d₆ is preferable.[22]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Absorptions:
-
N-H stretch: A moderate to strong band around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=O stretch (amide I band): A strong absorption in the region of 1630-1680 cm⁻¹.
-
N-H bend (amide II band): A medium to strong band around 1510-1570 cm⁻¹.
-
C-C stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of azulene and its derivatives is characterized by multiple absorption bands due to their unique electronic structure.
Expected Absorptions:
-
S₀ → S₁ transition: A weak absorption in the visible region (around 580-700 nm), which is responsible for the blue color of azulene.[23]
-
S₀ → S₂ transition: A more intense absorption in the near-UV region (around 340-360 nm).
-
Higher energy transitions: Strong absorptions in the UV region (below 300 nm). The position and intensity of these bands will be influenced by the carboxamide substituent at the 1-position.[24]
Protocol for UV-Vis Spectroscopy:
-
Prepare a dilute solution of N-methyl-1-azulenecarboxamide in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
Record the absorbance spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.[25]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Expected Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of N-methyl-1-azulenecarboxamide.
-
Fragmentation: Common fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group. For azulene derivatives, fragmentation of the azulene ring system can also occur.[26][27][28]
Stability
The stability of a drug candidate under various conditions is a critical parameter.
-
Chemical Stability: The stability of N-methyl-1-azulenecarboxamide should be assessed in different pH buffers and in the presence of oxidative and reductive agents.
-
Photostability: Azulene and some of its derivatives are known to be sensitive to light.[29] Photostability testing should be conducted according to ICH guidelines, exposing the compound to controlled light sources and analyzing for degradation products.[29]
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of N-methyl-1-azulenecarboxamide. While specific experimental data for this compound is not yet widely available, the provided predictions, based on the well-understood chemistry of the azulene scaffold and amide functional group, offer a solid foundation for further research. The detailed experimental protocols outlined herein will enable researchers to empirically determine these crucial parameters, paving the way for a thorough assessment of N-methyl-1-azulenecarboxamide's potential as a drug candidate. The unique properties of the azulene core, combined with the modulation afforded by the N-methylcarboxamide substituent, make this a molecule of significant interest for further investigation in the field of drug discovery.
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